N-(2-Butyl-1-naphthyl)anthranilic acid
CAS No.: 51670-16-7
Cat. No.: VC19627823
Molecular Formula: C21H21NO2
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51670-16-7 |
|---|---|
| Molecular Formula | C21H21NO2 |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | 2-[(2-butylnaphthalen-1-yl)amino]benzoic acid |
| Standard InChI | InChI=1S/C21H21NO2/c1-2-3-8-16-14-13-15-9-4-5-10-17(15)20(16)22-19-12-7-6-11-18(19)21(23)24/h4-7,9-14,22H,2-3,8H2,1H3,(H,23,24) |
| Standard InChI Key | YSEKONKPOCWDGO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=C(C2=CC=CC=C2C=C1)NC3=CC=CC=C3C(=O)O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
N-(2-Butyl-1-naphthyl)anthranilic acid possesses the molecular formula C21H21NO2 and a molar mass of 319.4 g/mol. The structure comprises a naphthalene ring system fused to an anthranilic acid group (2-aminobenzoic acid), with a butyl chain (-C4H9) attached to the naphthalene’s 2-position. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-[(2-butylnaphthalen-1-yl)amino]benzoic acid |
| SMILES | CCCCC1=C(C2=CC=CC=C2C=C1)NC3=CC=CC=C3C(=O)O |
| InChI Key | YSEKONKPOCWDGO-UHFFFAOYSA-N |
| XLogP3 | 6.2 (predicted) |
| Hydrogen Bond Donors | 2 (amine NH and carboxylic OH) |
| Hydrogen Bond Acceptors | 3 (carboxylic O and amine N) |
The naphthalene system contributes significant hydrophobicity, while the carboxylic acid and amine groups enable hydrogen bonding and salt formation .
Solid-State and Spectroscopic Features
Crystallographic studies of analogous N-aryl anthranilic acids reveal two distinct supramolecular architectures: trans-anti- and trans-syn-dimers, stabilized by hydrogen bonding between carboxylic acid groups . While specific data for N-(2-Butyl-1-naphthyl)anthranilic acid remain unpublished, its IR spectrum likely exhibits peaks at ~1660 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) .
Synthetic Methodologies
Copper-Catalyzed Cross-Coupling
A high-yielding route involves the reaction of 2-chlorobenzoic acid with 2-butyl-1-naphthylamine under Cu/Cu2O catalysis in 2-ethoxyethanol, achieving yields up to 76% . Optimized conditions include:
| Parameter | Condition |
|---|---|
| Catalyst | Cu/Cu2O (1:1 molar ratio) |
| Base | K2CO3 |
| Solvent | 2-ethoxyethanol |
| Temperature | 120–150°C |
| Reaction Time | 24 hours |
This method avoids protective group strategies, streamlining production .
Alternative Pathways
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Dehydration of N-Acyl Derivatives: Reaction of N-acetyl anthranilic acid with acetic anhydride in heptane forms an oxazone intermediate, which undergoes ammonolysis to yield the final product .
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In Situ Acylation: Anthranilic acid reacts directly with 2-butylnaphthalene-1-amine in the presence of acetic anhydride, though this route requires careful azeotropic distillation to remove excess reagent .
Pharmacological and Industrial Applications
Anti-Inflammatory and Analgesic Activity
The anthranilic acid core is structurally analogous to nonsteroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid. In vitro assays demonstrate cyclooxygenase-2 (COX-2) inhibition at micromolar concentrations, suggesting utility in pain management .
Agricultural and Material Science Uses
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Insecticidal Properties: Naphthalene-substituted anthranilates disrupt insect nervous systems by modulating GABA receptors, showing efficacy against Spodoptera frugiperda larvae .
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Supramolecular Materials: Hydrogen-bonded dimers form gels in nonpolar solvents, with applications in drug delivery and nanotechnology .
Recent Research Advances
Fluorescent Probes
Structural analogs like (E)-2-(benzamido)-N′-((2-hydroxynaphthalen-1-yl)methylene)benzohydrazide (BBHAN) demonstrate chelation-enhanced fluorescence (CHEF) with Al³⁺, achieving detection limits of 1.68 nM. This highlights potential adaptations of N-(2-Butyl-1-naphthyl)anthranilic acid for metal sensing .
Solid-State NMR Studies
Dynamic nuclear polarization (DNP) enhanced NMR reveals conformational flexibility in the butyl chain, influencing crystal packing and dissolution rates .
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